2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Description
2-(4-Ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-ethylphenyl substituent at position 2, a methyl group at position 6, and a pyridin-3-ylmethyl carboxamide side chain at position 3.
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-3-18-7-9-20(10-8-18)24-14-22(21-13-17(2)6-11-23(21)28-24)25(29)27-16-19-5-4-12-26-15-19/h4-15H,3,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGCSPIVQIRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the ethylphenyl and pyridinylmethyl groups, and the final carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Quinoline-4-Carboxamide Derivatives
Structural and Physicochemical Comparisons
The following table summarizes key structural features, physicochemical properties, and available biological data for 2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide and related compounds:
Key Observations:
Substituent Effects on Activity: Antibacterial Activity: Compounds 5a1–5a4 () demonstrate that bulky side chains (e.g., piperazine, pyrrolidine) enhance antibacterial efficacy, likely by improving target binding or solubility . The target compound’s 4-ethylphenyl group may similarly optimize lipophilicity for membrane penetration. Chlorine vs.
Physicochemical Trends :
- Higher molecular weight compounds (e.g., 5a1 at 552.68 Da) show elevated melting points (182–184°C), suggesting stronger intermolecular interactions due to polar side chains . The target compound’s lower molecular weight (~369 Da) implies possible advantages in bioavailability.
Biological Mechanisms: Compound 35 () exhibits multistage antimicrobial activity via a novel mechanism, possibly involving kinase inhibition . The target compound’s pyridinylmethyl group may similarly engage kinase active sites, though direct evidence is lacking.
Biological Activity
2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, also known by its CAS number 588697-19-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C25H23N3O
- Molecular Weight: 381.479 g/mol
- PubChem ID: 588697-19-2
Anticancer Properties
Several studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The mechanism of action is believed to involve the inhibition of specific kinases and pathways associated with cell survival and proliferation .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 3.5 | Kinase inhibition |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that quinoline derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide in various models of inflammation. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways has been noted as a significant mechanism through which these compounds exert their effects .
Table 2: Anti-inflammatory Activity
| Compound Name | Model Used | Effect Observed | Mechanism |
|---|---|---|---|
| Compound C | RAW 264.7 cells | Significant NO reduction | iNOS inhibition |
| Compound D | LPS-induced | Reduced cytokine levels | COX inhibition |
| This compound | TBD | TBD | TBD |
Case Studies
- Study on Anticancer Activity : A study conducted by El Shehry et al. evaluated several quinoline derivatives for their anticancer properties against multiple cancer cell lines. The results indicated that modifications in the quinoline structure could enhance anticancer efficacy, suggesting a potential pathway for optimizing this compound for therapeutic use .
- Anti-inflammatory Mechanisms : Research highlighted the anti-inflammatory effects of similar compounds in models of acute inflammation, demonstrating a reduction in inflammatory markers when treated with quinoline derivatives. This suggests that further investigation into the specific pathways affected by this compound could yield valuable insights into its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
